
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The presence of the methoxyphenyl and phenyl groups suggests that this compound may have unique properties compared to other quinazolines.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the bicyclic quinazoline core, with the methoxyphenyl and phenyl groups attached at the 4 and 6 positions, respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Quinazolines can participate in a variety of chemical reactions, particularly at the nitrogen atoms in the pyrimidine ring . The methoxyphenyl and phenyl groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in certain solvents .Mecanismo De Acción
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that are involved in cancer cell growth and survival. This compound is known to be highly selective for EGFR, and does not significantly inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
This compound 153035 has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. This compound has also been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound 153035 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 in lab experiments is its high selectivity for EGFR, which allows for more precise targeting of cancer cells. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound 153035 is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain cancer types.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035. One area of focus could be on developing more potent analogs of this compound that could be more effective in treating certain types of cancer. Additionally, research could be conducted on the use of this compound 153035 in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, further studies could be conducted to better understand the mechanism of action of this compound 153035 and its potential role in the development of drug resistance in cancer cells.
Conclusion:
In conclusion, this compound 153035 is a synthetic compound that has shown promise in the treatment of cancer, particularly in the treatment of NSCLC. This compound works by inhibiting the activity of the EGFR, leading to the death of cancer cells. While there are some limitations to the use of this compound 153035 in lab experiments, its high selectivity for EGFR and well-understood mechanism of action make it a valuable tool for cancer research. Future research on this compound could lead to the development of more effective cancer treatments and a better understanding of the underlying mechanisms of cancer cell growth and survival.
Métodos De Síntesis
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methoxyphenol with 2-bromo-6-methyl-4-phenylquinazoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). This compound is known to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. By inhibiting EGFR activity, this compound 153035 can prevent cancer cells from growing and dividing, leading to their eventual death.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-8-13-20-19(14-15)21(16-6-4-3-5-7-16)25-22(24-20)23-17-9-11-18(26-2)12-10-17/h3-14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCIOXFULNCRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2900644.png)
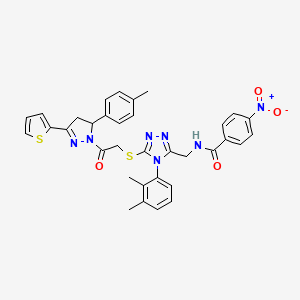
![N-(Naphthalen-1-ylmethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2900647.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2900648.png)

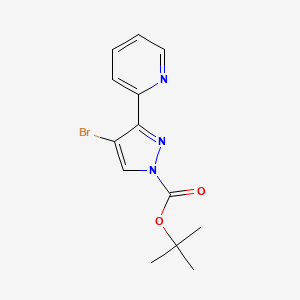
![cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2900652.png)
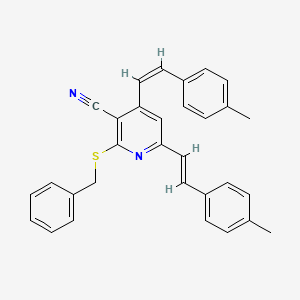
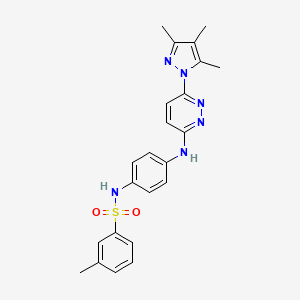
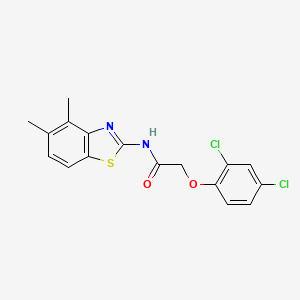
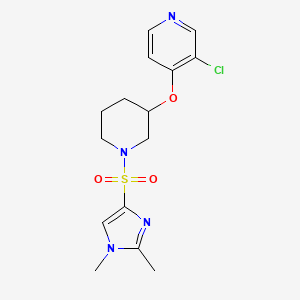
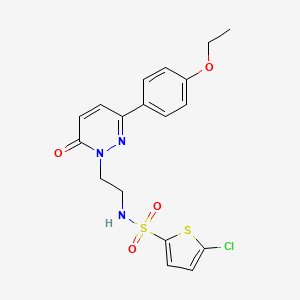
![6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2900665.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)